5-(furan-2-yl)-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine
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Overview
Description
The compound “5-(furan-2-yl)-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine” is a chemical compound with a molecular weight of 239.28 . It is stored at room temperature and is in powder form .
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 239.28 .Scientific Research Applications
Catalytic Synthesis and Antioxidant Potential
Compounds structurally related to 5-(furan-2-yl)-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine have been synthesized for their potential as antioxidants. For instance, a series of related derivatives demonstrated in vitro antioxidant activity, highlighting their relevance in medicinal chemistry (Prabakaran, Manivarman, & Bharanidharan, 2021).
Crystal Structure Analysis
The structural properties of molecules closely related to the chemical have been analyzed using X-ray structural analysis. This research is significant for understanding the stereochemical properties of these compounds (Borisova et al., 2016).
Anti-inflammatory and Antibacterial Properties
Derivatives of 5-(furan-2-yl)-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine have been synthesized and evaluated for their anti-inflammatory and antibacterial activities. These compounds have shown promising results in both in vivo and in vitro studies (Ravula et al., 2016).
Applications in Heterocyclic Compound Synthesis
The compound has been utilized in the synthesis of various heterocyclic compounds, demonstrating its versatility as a precursor in the creation of biologically active substances with antimicrobial properties (Abdelhamid et al., 2019).
Microwave-Assisted Synthesis
A study demonstrated the successful microwave-assisted synthesis of a pyrazoline derivative containing a furan moiety, closely related to the compound . This method offers advantages in terms of yield and environmental friendliness (Jothikrishnan & Shafi, 2009).
Antitubercular Activity
Research has been conducted on derivatives of the compound for potential antitubercular activity. Certain novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from related compounds exhibited significant activity against Mycobacterium tuberculosis (Kantevari et al., 2011).
Safety And Hazards
properties
IUPAC Name |
5-(furan-2-yl)-2-(4-methylphenyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-10-4-6-11(7-5-10)17-14(15)9-12(16-17)13-3-2-8-18-13/h2-9H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQMMLMYRCOEFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CO3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(furan-2-yl)-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine |
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